molecular formula C16H21N3O3S B2577690 N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide CAS No. 1252357-56-4

N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide

Cat. No.: B2577690
CAS No.: 1252357-56-4
M. Wt: 335.42
InChI Key: BNDGZEZVLIEDSO-UHFFFAOYSA-N
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Description

N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group, a cyanomethyl group, and a methanesulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the use of a copper-catalyzed multi-component coupling reaction. This method involves the reaction of aliphatic or aromatic amines, formaldehyde, and trimethylsilyl cyanide (TMSCN) in the presence of copper catalysts such as CuCl and Cu(OTf)2 . The reaction conditions are optimized to achieve high yields and selectivity for the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar multi-component coupling techniques. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Pd-C, NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides, organometallic reagents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.

Mechanism of Action

The mechanism of action of N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-(cyanomethyl)-1-methanesulfonylpiperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-23(21,22)19-10-5-8-15(13-19)16(20)18(11-9-17)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDGZEZVLIEDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)N(CC#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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